
1-(Dodecylsulfanyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dodecylsulfanyl)propan-1-OL is an organic compound characterized by a long dodecyl (12-carbon) chain attached to a propanol backbone via a sulfur atom. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)propan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 1-(Dodecylsulfanyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted propanol derivatives.
科学的研究の応用
1-(Dodecylsulfanyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 1-(Dodecylsulfanyl)propan-1-OL is primarily related to its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. Molecular targets include lipid bilayers and hydrophobic domains in proteins.
類似化合物との比較
1-Propanol: A primary alcohol with a shorter chain, lacking the sulfur atom.
Dodecanol: A long-chain alcohol without the propanol backbone.
Dodecyl mercaptan: Similar long-chain structure but lacks the hydroxyl group.
Uniqueness: 1-(Dodecylsulfanyl)propan-1-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic hydroxyl group, along with the presence of a sulfur atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
64391-49-7 |
|---|---|
分子式 |
C15H32OS |
分子量 |
260.5 g/mol |
IUPAC名 |
1-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h15-16H,3-14H2,1-2H3 |
InChIキー |
KKLFAZSAQYFWPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
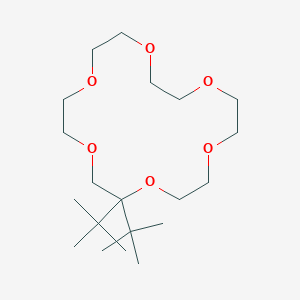

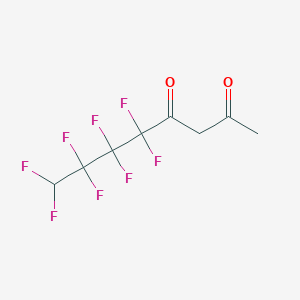
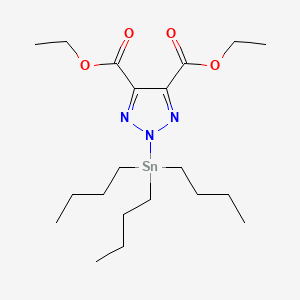
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
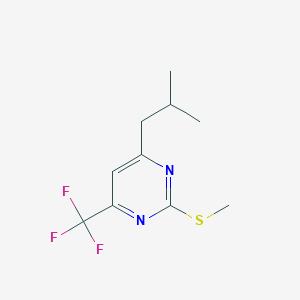
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)
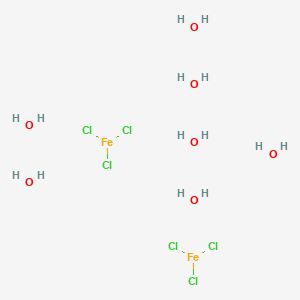
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
